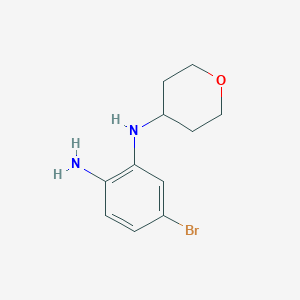

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

4-bromo-2-N-(oxan-4-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-8-1-2-10(13)11(7-8)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTAQHHPHIJGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

[1]

Molecular Identity & Structural Analysis[2][3]

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine (CAS: 1162697-10-0 ) is a halogenated, heterocyclic-substituted aniline derivative.[1] It serves as a versatile scaffold in medicinal chemistry, particularly for constructing fused bicyclic systems like benzimidazoles used in targeted oncology therapies (e.g., TRK, ROS1, or ALK inhibitors).

Nomenclature & Synonyms

-

IUPAC Name: 5-bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine[1]

-

Alternative Name: 4-bromo-N2-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine (Numbering dependent on amine priority)

-

Common Identifier: 5-Bromo-N-(oxan-4-yl)-o-phenylenediamine[1]

Structural Specifications

| Property | Data |

| CAS Number | 1162697-10-0 |

| Molecular Formula | C₁₁H₁₅BrN₂O |

| Molecular Weight | 271.16 g/mol |

| Exact Mass | 270.0368 |

| CLogP | ~1.8 (Predicted) |

| H-Bond Donors | 2 (Primary -NH₂, Secondary -NH-) |

| H-Bond Acceptors | 3 (Ether O, two N) |

Regiochemistry Analysis

The molecule is an ortho-phenylenediamine.[1] The critical structural feature is the positioning of the bromine atom relative to the nitrogen substituents:

-

Position 1 (N-Substituted): Occupied by the secondary amine bearing the tetrahydropyran-4-yl (oxan-4-yl) group.[1]

-

Position 2 (Unsubstituted): Occupied by the primary amine (-NH₂).

-

Position 5 (Halogen): Occupied by the Bromine atom.[2][3][4][5][6]

Stereoelectronic Effect: The bromine atom is located para to the primary amine (-NH₂) and meta to the secondary amine. This specific regiochemistry is crucial for subsequent cyclization reactions, as it dictates the substitution pattern on the resulting benzimidazole core (typically yielding a 6-bromo-1-substituted benzimidazole).[1]

Synthetic Methodology

The synthesis of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (

Step 1: Nucleophilic Aromatic Substitution ( )

The synthesis begins with 4-bromo-2-fluoronitrobenzene .[1] The fluorine atom, activated by the ortho-nitro group, undergoes displacement by 4-aminotetrahydropyran .[1]

-

Reagents: 4-Bromo-2-fluoronitrobenzene, 4-Aminotetrahydropyran (1.1 eq).[1]

-

Base:

or DIPEA (N,N-Diisopropylethylamine). -

Solvent: DMF, DMSO, or NMP (Polar aprotic solvents facilitate

). -

Conditions: 60–80°C, 4–12 hours.

-

Mechanism: Addition-Elimination.[1] The amine attacks the carbon bearing the fluorine; the Meisenheimer complex collapses to expel fluoride.

Step 2: Nitro Reduction

The resulting intermediate, 5-bromo-2-nitro-N-(oxan-4-yl)aniline , is reduced to the diamine.[1] Chemoselective conditions are required to avoid debromination (hydrodehalogenation).

-

Method A (Catalytic Hydrogenation):

(1 atm), Pt/C (sulfided) or Raney Nickel. Note: Pd/C may cause debromination.[1] -

Method B (Dissolving Metal): Fe powder /

in EtOH/Water (Bechamp reduction). This is the preferred industrial method due to high chemoselectivity for -

Method C (Stannous Chloride):

in EtOAc or EtOH.

Synthesis Workflow Diagram

Caption: Two-step synthesis via SnAr displacement of fluorine followed by chemoselective nitro reduction.

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following analytical signatures are expected:

Proton NMR ( H-NMR)[2][5][7]

-

Aromatic Region: Three distinct protons.[2][5]

- ~6.5 ppm (d): Proton at C3 (ortho to -NH₂).

- ~6.8 ppm (dd): Proton at C4 (ortho to Br).

- ~6.9 ppm (d): Proton at C6 (meta to Br, ortho to -NHR).

-

Amine Protons: Broad singlets.

-

:

-

:

-

:

-

Oxan-4-yl Region:

-

Methine (

): -

Methylene (

): Two sets of multiplets at

-

Mass Spectrometry (LC-MS)[9]

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion:

. -

Isotope Pattern: A characteristic 1:1 doublet confirms the presence of a single Bromine atom (

and

Applications in Drug Discovery

This diamine is a "privileged structure" for synthesizing 1,5- or 1,6-disubstituted benzimidazoles .[1] The bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl groups, a common motif in kinase inhibitors.

Benzimidazole Cyclization

Reacting the diamine with formic acid, triethyl orthoformate, or urea yields the benzimidazole core.

-

Regioselectivity: Cyclization yields 6-bromo-1-(oxan-4-yl)-1H-benzimidazole .[1]

-

Note: Because the starting material has Br para to the primary amine, the resulting benzimidazole has Br at position 6 (standard numbering).

-

Logical Pathway to Kinase Inhibitors[1]

Caption: Transformation of the diamine into a bioactive benzimidazole scaffold via cyclization and cross-coupling.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential skin sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation (darkening upon air exposure).

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Use in a fume hood.

References

-

PubChem . (n.d.). Compound Summary for Related Structures. Retrieved from [Link]

- Google Patents. (2006). Synthesis of substituted pyridines and anilines (Contextual Analogues).

Sources

- 1. 1356483-77-6|5-Bromo-n1-cyclopropylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine, a valuable building block in medicinal chemistry. The synthesis is strategically designed in two key stages: the selective reduction of a commercially available nitroaniline precursor to form the corresponding diamine, followed by a direct reductive amination to introduce the oxane moiety. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and justifications for the selection of reagents and reaction conditions. All quantitative data is presented in clear tabular formats, and key transformations are visualized through detailed diagrams to ensure clarity and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel pharmaceutical agents.

Introduction: The Significance of Substituted Benzene-1,2-diamines

Substituted 1,2-phenylenediamines are a cornerstone of modern medicinal chemistry, serving as versatile precursors for a wide array of heterocyclic scaffolds with significant biological activity.[1][2] The strategic incorporation of a bromine atom, as in the target molecule, provides a valuable handle for further synthetic diversification through various cross-coupling reactions, enabling the exploration of a broader chemical space.[3] The N-alkylation with a cyclic ether like oxane can enhance solubility and modulate the pharmacokinetic profile of a drug candidate. The title compound, 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine (CAS No. 1162697-10-0), is therefore a key intermediate for the synthesis of novel therapeutics.

This guide outlines a reliable two-step synthesis commencing from 4-bromo-2-nitroaniline. The first step involves the chemoselective reduction of the nitro group to afford 4-bromo-benzene-1,2-diamine. The subsequent step is a direct reductive amination with tetrahydropyran-4-one to yield the final product.

Overall Synthetic Strategy

The synthesis is designed for efficiency and scalability, prioritizing commercially available starting materials and well-established, high-yielding chemical transformations.

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of 4-bromo-benzene-1,2-diamine

The initial step focuses on the selective reduction of the nitro group of 4-bromo-2-nitroaniline. This transformation is critical as it sets the stage for the subsequent C-N bond formation.

Mechanistic Considerations and Reagent Selection

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[4] A variety of reducing agents can be employed, including catalytic hydrogenation and metal-based reductions.[5][6] For this particular transformation, a metal/acid system such as iron in acetic acid or stannous chloride in ethanol is often preferred due to its high chemoselectivity, cost-effectiveness, and operational simplicity.[7] These methods are generally tolerant of a wide range of functional groups, including halogens.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-2-nitroaniline | 217.02 | 10.0 g | 0.046 |

| Iron powder (<100 mesh) | 55.845 | 15.4 g | 0.276 |

| Glacial Acetic Acid | 60.052 | 100 mL | - |

| Ethyl Acetate | 88.106 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 300 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitroaniline (10.0 g, 0.046 mol) and glacial acetic acid (100 mL).

-

Stir the mixture to form a suspension.

-

Carefully add iron powder (15.4 g, 0.276 mol) portion-wise over 15 minutes. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate (50 mL).

-

Transfer the filtrate to a separatory funnel and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-bromo-benzene-1,2-diamine can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product as a solid.

Step 2: Synthesis of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

This final step involves the formation of the target molecule through a reductive amination reaction between 4-bromo-benzene-1,2-diamine and tetrahydropyran-4-one.

Mechanistic Considerations and Reagent Selection

Reductive amination is a powerful and widely used method for the synthesis of amines.[8] The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the reaction of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[8] The choice of reducing agent is crucial to ensure that the carbonyl group is not reduced before the imine is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose as it is a mild and selective reducing agent for imines and is tolerant of a wide range of functional groups.[9]

Caption: Generalized mechanism of reductive amination.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-benzene-1,2-diamine | 187.04 | 5.0 g | 0.0267 |

| Tetrahydropyran-4-one | 100.12 | 2.94 g | 0.0294 |

| Sodium triacetoxyborohydride | 211.94 | 8.49 g | 0.0401 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Acetic Acid | 60.052 | 0.1 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-bromo-benzene-1,2-diamine (5.0 g, 0.0267 mol), tetrahydropyran-4-one (2.94 g, 0.0294 mol), and dichloromethane (100 mL).

-

Add a catalytic amount of acetic acid (0.1 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (8.49 g, 0.0401 mol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine as a solid.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine. The two-step process, involving a selective nitro reduction followed by a direct reductive amination, utilizes readily available reagents and well-established reaction conditions. This guide serves as a practical resource for chemists in the pharmaceutical industry and academia, facilitating the synthesis of this key intermediate for the development of novel therapeutic agents.

References

-

Chen, P.-Y., Hsu, C.-W., Ho, T.-I., & Ho, J.-H. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(12), 6883-6890. [Link][1][2]

- Yadav, J. S., Reddy, B. V. S., Rao, K. V., Raj, K. S., & Prasad, A. R. (2002). Indium tribromide catalyzed aminolysis of activated aziridines: A facile synthesis of vicinal diamines. Synthesis, 2002(08), 1061-1064.

-

Major, R. T. (1930). CATALYTIC REDUCTION OF NITROANILINE AND PARAPHENYLENEDIAMINE IN THE PRESENCE OF ALDEHYDES AND KETONES. Journal of the American Chemical Society, 52(7), 3092-3092. [Link][10]

- Hassaninejad, A., & Zare, A. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. Journal of the Iranian Chemical Society, 6(1), 153-158.

-

ResearchGate. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. [Link][7]

-

Al-Ariki, S., Al-Qubati, M., & Al-Gheethi, A. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Open Chemistry, 11(1), e202200156. [Link][5]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link][4]

-

Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. [Link][6]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. [Link][8]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link][9]

-

Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine. [11]

Sources

- 1. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective synthesis of N -arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10068D [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

A Technical Guide to 4-Bromo-N¹-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N¹-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine, a substituted o-phenylenediamine (OPD) derivative of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's formal IUPAC nomenclature, physicochemical properties, and a detailed, field-proven two-step synthetic pathway, including the synthesis of the key precursor, 4-bromo-1,2-diaminobenzene. The core utility of this molecule as a versatile chemical scaffold is explored, with a focus on its application in the synthesis of benzimidazole-based heterocyclic libraries. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering both foundational knowledge and practical, actionable protocols.

Nomenclature and Structure Elucidation

The precise naming of substituted aromatic compounds is critical for unambiguous scientific communication. The topic compound, 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine, is more systematically named according to IUPAC conventions to ensure the lowest possible locant numbers for principal functional groups and substituents.

The parent structure is benzene-1,2-diamine (or o-phenylenediamine). The two amine groups are assigned positions 1 and 2. The tetrahydropyran substituent is located on one of the amine nitrogens, designated N¹. Consequently, the bromine atom's position on the benzene ring is numbered relative to these amines, resulting in the preferred IUPAC name: 4-Bromo-N¹-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine . Other systematic names such as 1,2-Benzenediamine, 4-bromo-N2-(tetrahydro-2H-pyran-4-yl)- may also be encountered, depending on the initial numbering of the diamine.[1][2]

Physicochemical Properties

A summary of the key chemical and physical properties is provided in the table below. Data for the final product is limited; therefore, properties of the key precursor, 4-bromo-1,2-diaminobenzene, are also included for reference.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-N¹-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine | - |

| Molecular Formula | C₁₁H₁₅BrN₂O | Calculated |

| Molecular Weight | 271.15 g/mol | Calculated |

| CAS Number | 1162697-10-0 | [1] |

| InChI Key | (Not publicly indexed) | - |

| SMILES | C1COCCC1NC2=C(C=C(C=C2)Br)N | - |

| Physical Form | (Predicted) Solid | - |

| Precursor: 4-Bromo-1,2-diaminobenzene | ||

| CAS Number | 1575-37-7 | |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | [3] |

| Melting Point | 65-69 °C |

Synthesis and Purification

The synthesis of 4-Bromo-N¹-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine is most logically achieved via a two-step process. This strategy involves the initial synthesis of the brominated diamine precursor, followed by a selective mono-N-alkylation using reductive amination. This approach offers high yields and excellent control over selectivity.

Protocol 1: Synthesis of Precursor (4-Bromo-1,2-diaminobenzene)

This procedure is adapted from established methods for the regioselective bromination of o-phenylenediamine.[4][5] The initial protection of the amine groups as amides is a critical step; it deactivates the aromatic ring slightly and directs the electrophilic bromination to the para position relative to the ortho-directing amine groups, preventing polysubstitution and controlling isomer formation.

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid (HOAc)

-

Acetic Anhydride (Ac₂O)

-

Sodium Bromide (NaBr)

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Ice

Procedure:

-

Protection: In a flask equipped with a stirrer, dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath and add acetic anhydride (2.1 eq) dropwise. Allow the reaction to warm to 50°C and stir for 1 hour until the formation of the diacetylated intermediate is complete (monitor by TLC).

-

Bromination: Cool the mixture to room temperature (25°C) and add sodium bromide (1.05 eq). After stirring to dissolve, slowly add 30% hydrogen peroxide (1.1 eq) dropwise over 2 hours, maintaining the temperature below 50°C. Stir for an additional 2 hours.[4]

-

Workup: Pour the reaction mixture into a beaker containing ice water. A precipitate of 4-bromo-diacetyl-o-phenylenediamine will form. Filter the solid, wash with cold water, and dry.

-

Deprotection (Hydrolysis): Suspend the dried intermediate in methanol. Add a 5N aqueous solution of sodium hydroxide and heat the mixture to reflux (70-90°C) for several hours until the hydrolysis is complete.

-

Isolation: Cool the mixture, which may precipitate the product. The product can be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-bromo-1,2-diaminobenzene.[4]

Protocol 2: Selective N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and selective method for forming C-N bonds. It involves the reaction of an amine with a ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this step due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Materials:

-

4-Bromo-1,2-diaminobenzene (1.0 eq)

-

Tetrahydropyran-4-one (1.0-1.2 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: To a solution of 4-bromo-1,2-diaminobenzene (1.0 eq) in DCM, add tetrahydropyran-4-one (1.1 eq). Add a catalytic amount of acetic acid to facilitate imine formation.

-

Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-Bromo-N¹-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine.

Applications in Medicinal Chemistry and Drug Discovery

o-Phenylenediamine derivatives are cornerstone building blocks in synthetic and medicinal chemistry. Their primary value lies in their ability to undergo condensation reactions with a wide array of electrophiles to form various heterocyclic systems.[6]

Scaffold for Benzimidazole Synthesis

The most prominent application of this compound is as a precursor for 2-substituted benzimidazoles. The 1,2-diamine motif readily condenses with aldehydes, carboxylic acids, or their derivatives to form the benzimidazole core, a privileged scaffold in pharmacology known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[7][8]

The N¹-tetrahydropyran group serves as a modern design element in drug discovery. As an sp³-rich, polar, and non-aromatic scaffold, it can significantly improve the physicochemical properties of the final molecule, such as aqueous solubility and metabolic stability, while providing a vector for exploring the binding pocket of a biological target.[9] The bromine atom at the 4-position acts as a valuable synthetic handle for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the creation of large, diverse compound libraries for high-throughput screening.

Conclusion

4-Bromo-N¹-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine is a strategically designed chemical intermediate with significant potential in modern drug discovery. Its structure combines the proven heterocyclic-forming capability of the o-phenylenediamine core with two distinct points for chemical diversification: the free N²-amine for cyclization and the 4-bromo position for cross-coupling. The appended tetrahydropyran moiety enhances its utility by favorably modulating the physicochemical properties of its derivatives. The synthetic protocols detailed herein provide a reliable and scalable route to access this valuable compound, empowering chemists to generate novel molecular entities for biological screening and the development of next-generation therapeutics.

References

-

Al-Ostath, A., et al. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. ResearchGate. [Link]

-

Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

-

Akopyan, L. A., et al. (2020). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of General Chemistry, 90(8), 1546-1550. [Link]

-

Shaikh, A. A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3289-3311. [Link]

- Google Patents. (2013). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

Gkizis, P. L., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727. [Link]

Sources

- 1. 1,2-Benzenediamine, 4-bromo-N2-(tetrahydro-2H-pyran-4-yl)- | 1162697-10-0 [chemicalbook.com]

- 2. 1,2-Benzenediamine, 4-bromo-N2-(tetrahydro-2H-pyran-4-yl)- CAS#: 1162697-10-0 [m.chemicalbook.com]

- 3. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]

- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profile and Solvent Selection Strategy for 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine (Synonyms: 4-bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine). As a critical intermediate in the synthesis of TRK inhibitors (e.g., Entrectinib analogs) and benzimidazole scaffolds, understanding its solubility is paramount for optimizing reaction yield, purification, and formulation.

Key Physicochemical Insight: The molecule features a "push-pull" solubility profile. The bromine atom and benzene ring confer significant lipophilicity, while the 1,2-diamine core and oxan-4-yl (tetrahydropyran) ether linkage introduce specific hydrogen-bonding capabilities. Consequently, the compound exhibits poor aqueous solubility at neutral pH but high solubility in polar aprotic solvents and chlorinated hydrocarbons.

Critical Stability Warning: Like most phenylenediamines, this compound is susceptible to oxidative degradation (forming quinone imines) in solution, particularly in the presence of light and oxygen. All solubility protocols described herein require degassed solvents to ensure data integrity.

Theoretical Solubility Profile

Based on structural analysis and functional group contribution methods (Hansen Solubility Parameters), the compound is categorized into three distinct solubility zones.

Molecular Descriptors[1]

-

Lipophilicity (Calculated LogP): ~1.8 – 2.4 (Moderate lipophilicity).

-

H-Bond Donors: 3 (Primary amine

, Secondary amine -

H-Bond Acceptors: 3 (Pyran oxygen, Amine nitrogens).

-

pKa (Predicted): ~4.5–5.5 (Aniline-like nitrogen).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for stock solutions and nucleophilic substitution reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>50 mg/mL) | Preferred for extraction and liquid-liquid phase separation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Used in hydrogenation/reduction steps; solubility increases significantly with temperature. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate to Low | often used as the "good solvent" in recrystallization or mobile phase in chromatography. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor (<1 mg/mL) | Excellent anti-solvents for precipitation/crystallization. |

| Aqueous | Water (pH 7) | Insoluble | Requires acidification (pH < 2) to solubilize as a salt (hydrochloride/hydrobromide). |

Experimental Protocols (Self-Validating Systems)

Do not rely on single-point literature values. Use the following protocols to generate precise solubility data for your specific batch and purity level.

Protocol A: Gravimetric Solubility Determination (High Accuracy)

Objective: Determine the saturation limit (

Reagents:

-

Test Compound (>98% purity).[1]

-

Solvent (HPLC Grade, Degassed via sparging with

for 15 min).

Workflow:

-

Preparation: Weigh approx.

of compound into a -

Addition: Add solvent in

increments while vortexing. -

Equilibration: If the solid dissolves immediately, add more solid until a suspension persists.

-

Agitation: Shake the suspension at

for 24 hours (thermomixer). -

Filtration: Filter the supernatant through a

PTFE syringe filter (pre-saturated). -

Quantification:

-

Pipette exactly

of filtrate into a pre-weighed aluminum weighing dish. -

Evaporate solvent under vacuum/nitrogen stream.

-

Weigh the residue.

-

Calculation:

.

-

Protocol B: Visual Solvent Screening (Rapid Assessment)

This method is used during process development to quickly identify recrystallization systems.

Workflow:

-

Place

of solid into a test tube. -

Add

of Solvent A (Target:-

Clear Solution?

Very Soluble.

-

-

If insoluble, add solvent to reach

total (Target:-

Clear Solution?

Moderately Soluble.

-

-

Heat to boiling point (reflux).

-

Clear Solution?

Temperature-dependent solubility (Ideal for crystallization).

-

-

Cool to Room Temperature.

-

Precipitate forms?

Success (Recrystallization candidate).

-

Process Development Logic & Visualization

The following diagrams illustrate the decision-making process for solvent selection based on the solubility data gathered above.

Solubility Screening Decision Tree

Caption: Decision matrix for categorizing solvents into Reaction Media, Purification Systems, or Anti-Solvents.

Purification & Isolation Workflow

This workflow demonstrates how to leverage the solubility profile (Soluble in Acid/DCM, Insoluble in Base/Heptane) for purification.

Caption: Acid-Base workup strategy leveraging the pH-dependent solubility of the phenylenediamine moiety.

Expert Commentary: Handling & Storage

Oxidation Management

The 1,2-diamine motif is electron-rich. In high-solubility solvents like DMSO or Methanol, dissolved oxygen will rapidly convert the diamine to colored impurities (often dark purple/black).

-

Mitigation: Always add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite if using aqueous/alcohol mixtures for extended periods, or strictly work under Argon/Nitrogen atmosphere.

Recrystallization Recommendation

For high-purity isolation (>99%), the recommended solvent system is Ethyl Acetate / Heptane .

-

Dissolve crude solid in minimal hot Ethyl Acetate (

). -

Slowly add Heptane until slight turbidity appears.

-

Cool slowly to

. -

The bromo-diamine typically crystallizes as off-white needles.

References

-

PubChem. 4-bromobenzene-1,2-diamine (Analogous Core Properties). National Library of Medicine. Available at: [Link]

- Google Patents.Synthesis of 4-bromo-o-phenylenediamine derivatives (CN103073435A).

-

Common Organic Chemistry. Reduction of Nitroanilines to Phenylenediamines: Standard Protocols. Available at: [Link]

Sources

Methodological & Application

protocol for N-alkylation of 5-bromo-benzene-1,2-diamine derivatives

Application Note: Precision N-Alkylation of 5-Bromo-benzene-1,2-diamine Derivatives

Executive Summary & Strategic Analysis

The N-alkylation of 5-bromo-benzene-1,2-diamine (also referred to as 4-bromo-o-phenylenediamine ) is a critical transformation in the synthesis of benzimidazole-based therapeutics, quinoxaline fluorophores, and kinase inhibitors. However, this reaction presents two distinct challenges that often lead to project failure in early discovery phases:

-

Oxidative Instability: The electron-rich diamine core is prone to rapid oxidation, forming dark quinone-imine tars (Wurster’s salts) upon exposure to air, particularly in solution.

-

Regiochemical Ambiguity: The bromine substituent at position 4 breaks the symmetry of the diamine. The nitrogen atoms are non-equivalent :

-

N1 (Para to Br): Enhanced nucleophilicity due to the resonance (+M) effect of the bromine atom.

-

N2 (Meta to Br): Reduced nucleophilicity dominated by the inductive (-I) electron-withdrawing effect.

-

This guide details two protocols: Reductive Amination (Method A) for high-yield mono-alkylation and Base-Mediated Alkylation (Method B) for substrates lacking carbonyl precursors. We also define the regioselective outcomes driven by electronic bias.

Mechanistic Insight: The Regioselectivity Map

Understanding the electronic landscape is prerequisite to controlling the reaction.

-

The "Para-Director" Effect: Halogens are deactivating but ortho/para directing in electrophilic aromatic substitution. In the context of nucleophilic attack by the amine, the N1 amine (para to Br) benefits from slight electron density back-donation, making it approximately 3–5x more nucleophilic than the N2 amine in non-polar solvents.

-

Nomenclature Note:

-

Alkylation at N1 (Para)

Yields 4-bromo-N1-alkylbenzene-1,2-diamine . -

Alkylation at N2 (Meta)

Yields 5-bromo-N1-alkylbenzene-1,2-diamine (by renumbering priority).

-

Figure 1: Mechanistic divergence in the alkylation of 4-bromo-1,2-diaminobenzene. The N1 position is electronically favored.

Method A: Reductive Amination (Recommended)

Best for: Mono-alkylation, preventing over-alkylation, and handling sensitive substrates. Mechanism: Formation of a reversible imine intermediate followed by in situ reduction.[1]

Materials

-

Substrate: 5-Bromo-benzene-1,2-diamine (1.0 equiv)

-

Carbonyl Source: Aldehyde (1.05 equiv) or Ketone (1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation with ketones.

Step-by-Step Protocol

-

Inert Setup: Flame-dry a round-bottom flask and cool under a stream of Argon. Charge with 5-Bromo-benzene-1,2-diamine.

-

Solvation: Add anhydrous DCE (0.1 M concentration relative to diamine). Note: DCE is preferred over MeOH to minimize reduction of the nitro groups if present elsewhere, and it stabilizes the STAB.

-

Imine Formation:

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)₃ in three portions over 15 minutes. Caution: Mild gas evolution.

-

Allow to warm to RT and stir for 4–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (pH 8–9). Stir vigorously for 20 mins to decompose boron complexes.

-

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Method B: Direct Nucleophilic Substitution

Best for: Alkyl halides where no aldehyde precursor exists (e.g., cyclopropyl, non-terminal chains). Risk: Higher risk of di-alkylation. Requires strict stoichiometry control.[6]

Step-by-Step Protocol

-

Base Selection: Use DIPEA (Hunig’s Base) (2.0 equiv) in DMF or CH₃CN. Avoid strong inorganic bases (NaH) which promote over-alkylation.

-

Cryogenic Addition:

-

Dissolve Diamine (1.0 equiv) and DIPEA in DMF.

-

Cool to -10°C (Ice/Salt bath).

-

Dissolve Alkyl Halide (0.95 equiv) in minimal DMF and add dropwise over 1 hour via syringe pump. Sub-stoichiometric addition is key to selectivity.

-

-

Reaction: Stir at 0°C for 4 hours, then slowly warm to RT.

-

Workup: Dilute with EtOAc, wash extensively with water (5x) to remove DMF.

Data & Optimization Guide

Table 1: Comparative Conditions & Yields

| Parameter | Method A (Reductive) | Method B (Direct Alkylation) |

| Selectivity (Mono:Di) | > 95:5 | ~ 70:30 |

| Regioselectivity (N1:N2) | ~ 4:1 | ~ 3:1 |

| Primary Reagent | NaBH(OAc)₃ | Alkyl Bromide/Iodide |

| Temp Range | 0°C to RT | -10°C to RT |

| Key Risk | Incomplete imine formation | Over-alkylation (Poly-alkylation) |

| Typical Yield | 85–92% | 50–65% |

Troubleshooting "Field Insights"

-

Problem: Dark Reaction Mixture.

-

Cause: Oxidation of the diamine.

-

Fix: Add 10 mol% Sodium Ascorbate or perform reaction in degassed solvents.

-

-

Problem: Low Conversion with Ketones.

-

Cause: Steric hindrance preventing imine formation.

-

Fix: Add 3Å Molecular Sieves to the reaction to scavenge water, driving the equilibrium toward the imine.

-

-

Problem: Inseparable Regioisomers.

-

Fix: Do not separate at the diamine stage. Proceed to the next step (e.g., cyclization to benzimidazole). The resulting tautomeric benzimidazoles are often chemically equivalent or easier to separate.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of N-alkylated derivatives.

References

-

Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

BenchChem Technical Support. (2025). "Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine." BenchChem.[1][6][7][8] Link

-

Organic Chemistry Portal. (2009). "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." Organic Chemistry Portal. Link

-

Sigma-Aldrich. (2025). "Product Specification: 4-Bromo-1,2-diaminobenzene." Merck/Sigma-Aldrich. Link

-

Master Organic Chemistry. (2017). "Reductive Amination: The Reliable Way to Make Amines."[3] Master Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

application of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine in medicinal chemistry

Application Note: Strategic Utilization of 5-Bromo-1-N-(oxan-4-yl)benzene-1,2-diamine in Medicinal Chemistry

Executive Summary & Molecule Profile

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine (also known as 4-bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine) is a high-value heterocyclic scaffold designed for the synthesis of benzimidazole-based kinase inhibitors and G-protein coupled receptor (GPCR) modulators .

Its structural utility lies in three distinct features:

-

The ortho-Diamine Core: A "warhead" for rapid cyclization into benzimidazoles or quinoxalines.

-

The Tetrahydropyran (THP) Moiety: A bioisostere for cyclohexyl or phenyl rings that significantly lowers logP (lipophilicity) and improves metabolic stability by blocking oxidative metabolism common at benzylic positions.

-

The 5-Bromo Handle: A pre-installed electrophile for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

| Property | Specification |

| CAS Number | 1162697-10-0 (Generic Ref) |

| Molecular Formula | C₁₁H₁₅BrN₂O |

| Molecular Weight | 271.16 g/mol |

| Physical State | Off-white to pale brown solid (sensitive to oxidation) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| Primary Application | Synthesis of JAK, BTK, and Smoothened (Smo) inhibitors |

Strategic Application: Benzimidazole Library Synthesis

The primary utility of this scaffold is the synthesis of 1-substituted benzimidazoles. Unlike unsubstituted benzimidazoles, the N1-THP group is pre-installed, ensuring regioselectivity during cyclization.

Mechanism of Action (Chemical)

The transformation follows a two-step sequence:[1]

-

Condensation: The primary amine (N2) reacts with an aldehyde to form a Schiff base (imine).

-

Cyclization & Oxidation: The secondary amine (N1-THP) attacks the imine carbon, followed by oxidative aromatization to form the imidazole ring.

Visualizing the Synthetic Pathway

Caption: Workflow for converting the diamine scaffold into a functionalized drug candidate via regioselective cyclization and cross-coupling.

Detailed Experimental Protocols

These protocols are designed for medicinal chemistry scale (50 mg – 5 g) .

Protocol A: Regioselective Oxidative Cyclization

Objective: To synthesize 2-substituted-1-(oxan-4-yl)-5-bromobenzimidazoles. Rationale: Using sodium metabisulfite (Na₂S₂O₅) is preferred over acid-catalyzed high-heat methods (Phillips-Ladenburg) because it operates at milder temperatures and tolerates diverse functional groups on the aldehyde.

Materials:

-

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine (1.0 equiv)

-

Aryl Aldehyde (1.1 equiv)

-

Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) (Oxidant)

-

Solvent: DMF or DMAc (Dry)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 mmol, ~271 mg) in DMF (5 mL).

-

Aldehyde Addition: Add the aryl aldehyde (1.1 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to initiate imine formation.

-

Oxidant Addition: Add Na₂S₂O₅ (1.2 mmol) as a solid.

-

Heating: Heat the reaction mixture to 100°C for 4–6 hours.

-

Checkpoint: Monitor by LC-MS. The intermediate imine (M+H) may be visible; look for the formation of the benzimidazole (M-2H relative to diamine+aldehyde).

-

-

Work-up:

-

Cool to RT.

-

Pour the mixture into ice-cold water (50 mL). The product often precipitates.

-

If Solid: Filter, wash with water and hexanes.

-

If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.

-

-

Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Self-Validating Check: The product should show a characteristic downfield shift of the C2-proton (if H) or loss of the aldehyde proton in NMR. The THP ring protons will remain distinct multiplets between 1.5–4.0 ppm.

Protocol B: Palladium-Catalyzed Diversification (Suzuki Coupling)

Objective: Functionalization of the 5-Bromo position.[1][2][3] Rationale: The Br handle allows the introduction of biaryl motifs common in kinase inhibitors (e.g., pyrazoles, pyridines).

Materials:

-

Benzimidazole Intermediate (from Protocol A) (1.0 equiv)

-

Boronic Acid/Ester (1.2 equiv)[4]

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or pressure tube with the Benzimidazole intermediate, Boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous K₂CO₃.

-

Reaction: Heat to 90°C for 2–12 hours (or 110°C for 30 min in microwave).

-

Scavenging (Optional): If Pd residue is high, treat the organic phase with SiliaMetS® Thiol scavenger.

-

Isolation: Dilute with EtOAc, wash with water/brine, dry, and concentrate.

-

Purification: Reverse-phase HPLC is recommended for final compounds to ensure >95% purity for biological assay.

Critical Handling & Stability Data

The diamine core is electron-rich and susceptible to oxidation (turning dark brown/black) upon prolonged exposure to air.

| Parameter | Recommendation | Consequence of Failure |

| Storage | -20°C, under Argon/Nitrogen | Rapid oxidation to quinone-imines or polymerization. |

| Solvent Choice | Anhydrous DMF/DMAc | Water inhibits the dehydration step of cyclization. |

| Reactivity | Avoid strong acids (e.g., neat TFA) | The THP ether linkage is generally stable, but strong Lewis acids may open the ring under extreme heat. |

| Toxicity | Treat as cytotoxic | Precursor to DNA-binding agents; handle in fume hood. |

Mechanistic Insight: Why the THP Group?

In medicinal chemistry, the Tetrahydropyran (THP) ring is a strategic replacement for cyclohexyl or phenyl rings.

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), increasing water solubility compared to a cyclohexyl analog.

-

Metabolic Stability: Unlike a cyclohexyl ring, which is prone to CYP450-mediated hydroxylation at the C3/C4 positions, the THP ring is electronically deactivated, reducing metabolic clearance.

-

Conformation: The THP ring adopts a chair conformation, projecting the benzimidazole core into the active site of enzymes (e.g., the ATP-binding pocket of JAK kinases) with a defined vector.

Caption: Physicochemical advantages of the THP moiety in drug design.

References

-

Benzimidazole Synthesis via Oxidative Cyclization

-

Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis.

-

-

Tetrahydropyran in Medicinal Chemistry

-

Meanwell, N. A. (2011).[5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

-

Chemical Properties & Safety Data

- PubChem Compound Summary for Tetrahydropyran Deriv

-

General Protocol for Suzuki Coupling on Heterocycles

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

Last Updated: February 14, 2026

Welcome to the technical support guide for the purification of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of this and structurally similar substituted o-phenylenediamine compounds.

The purification of aromatic diamines, particularly o-phenylenediamines, requires careful consideration due to their inherent reactivity and potential for oxidation. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process, offering potential causes and validated solutions.

Question 1: My purified compound is pink/brown/dark purple, but I expect a light-colored solid. What is causing this discoloration?

-

Potential Cause: The primary cause of discoloration in o-phenylenediamines is air oxidation. The two adjacent amine groups are highly susceptible to oxidation, which forms highly colored, conjugated diimine or quinone-diimine species. This process can be accelerated by trace acid, light, and heat.[1][2]

-

Solutions:

-

Work Under an Inert Atmosphere: Whenever possible, handle the crude material and purified product under an inert atmosphere of nitrogen or argon. This includes during solvent removal (rotary evaporation) and weighing/transferring the solid.

-

Use Deoxygenated Solvents: Before preparing your mobile phase for chromatography or dissolving your compound for recrystallization, sparge the solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Add Antioxidants (for storage): For long-term storage, consider adding a small amount of an antioxidant like stannous chloride (SnCl₂) to inhibit oxidation.[1] However, this is not suitable if the compound is for immediate use in a subsequent reaction where the antioxidant might interfere.

-

Charcoal Treatment: If the discoloration is due to highly conjugated impurities, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat for a few minutes, and then perform a hot filtration to remove the carbon before cooling.[3]

-

Question 2: My compound is streaking badly on the silica TLC plate and I'm getting poor separation during column chromatography. Why is this happening?

-

Potential Cause: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[4][5] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption, tailing (streaking), and poor separation.[4][5]

-

Solutions:

-

Basify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile base to your mobile phase.[5][6]

-

Use a Different Stationary Phase: If basifying the mobile phase is not sufficient or is incompatible with your molecule, consider alternative stationary phases.

-

Deactivate the Silica Gel: You can prepare a slurry of silica gel in your nonpolar solvent containing 1-2% triethylamine, concentrate it, and dry it under vacuum before packing the column. This pre-treats the silica to minimize acidic interactions.[10]

-

Question 3: I ran a column, but my yield is very low. Where did my compound go?

-

Potential Cause: Low recovery can be due to several factors, often related to the issues described above.

-

Irreversible Adsorption: As mentioned in Question 2, strong interaction with acidic silica gel can cause your compound to remain permanently on the column.[4][11]

-

Decomposition on Silica: The acidic nature of silica can also catalyze the degradation of sensitive compounds.[11]

-

Co-elution with Impurities: If the separation is poor, a significant portion of your product might be in mixed fractions that were discarded.

-

-

Solutions:

-

Perform a Stability Test: Before committing to a large-scale column, spot a solution of your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking that wasn't present initially, your compound is likely unstable on silica.[11]

-

Implement Solutions from Question 2: Using a basified mobile phase or an alternative stationary phase is the best way to prevent irreversible adsorption and improve recovery.[5]

-

Flush the Column: After your initial elution, try flushing the column with a much more polar, basified solvent system (e.g., 10% Methanol in DCM with 1% TEA) to see if any remaining compound can be recovered.

-

Question 4: I'm trying to purify by recrystallization, but the compound either won't dissolve or crashes out immediately as an oil.

-

Potential Cause: Finding a suitable recrystallization solvent can be challenging. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Poor solubility is simply a mismatch between the solute and solvent polarities.

-

Solutions:

-

Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[3]

-

Use a Two-Solvent System: This is often the key for compounds that are difficult to recrystallize.[12] Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly.[13] For this compound, a system like Dichloromethane/Hexanes or Ethyl Acetate/Hexanes might be effective.

-

Control the Cooling Rate: Slow cooling is crucial for forming pure, well-defined crystals.[12] Do not immediately place the hot flask in an ice bath. Allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary.

-

Scratch and Seed: If crystals are slow to form, scratching the inside of the flask with a glass rod can create nucleation sites. Adding a tiny "seed" crystal from a previous batch can also initiate crystallization.[12]

-

Frequently Asked Questions (FAQs)

-

Q: What is the likely synthetic route for this compound and what impurities should I expect?

-

A: This compound is most likely synthesized via a reductive amination between 4-bromo-1,2-phenylenediamine and tetrahydropyran-4-one, using a reducing agent like sodium triacetoxyborohydride (STAB).[14][15][16]

-

Expected Impurities:

-

Unreacted 4-bromo-1,2-phenylenediamine: A polar, baseline material.

-

Over-alkylation product: The bis-N,N'-(oxan-4-yl) derivative.

-

Reduced ketone: 4-hydroxytetrahydropyran.

-

Borate salts and other reagent-derived impurities. [17]

-

-

-

-

Q: How should I store the purified 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine?

-

Q: What analytical techniques are best for assessing purity?

-

A: A combination of techniques is recommended:

-

¹H NMR: To confirm the structure and identify any organic impurities.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for determining the purity percentage and confirming the molecular weight. Use a C18 reverse-phase column with a mobile phase containing a basic modifier (e.g., 0.1% ammonium hydroxide or triethylamine in the aqueous and organic phases) for good peak shape.

-

TLC: For rapid, qualitative assessment during chromatography.

-

-

Detailed Protocol: Flash Column Chromatography

This protocol provides a robust starting point for the purification of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine on a 1-gram scale.

1. Preparation of the Mobile Phase:

-

Based on TLC analysis, a typical starting mobile phase is a mixture of Hexanes and Ethyl Acetate (EtOAc).

-

Prepare a stock solution of your chosen eluent (e.g., 80:20 Hexanes:EtOAc) and add 1% triethylamine (TEA) by volume. For 1 liter of eluent, add 10 mL of TEA.

2. Column Packing:

-

Select a glass column appropriate for the amount of silica gel (approx. 50-100 g of silica for 1 g of crude material).

-

Pack the column using the "slurry method" with your initial, basified mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA). Ensure the silica bed is well-compacted and free of air bubbles.

3. Sample Loading:

-

Dissolve the crude material (1 g) in a minimal amount of dichloromethane (DCM) or your column eluent.

-

In a separate flask, add ~2-3 g of silica gel to this solution.

-

Remove the solvent by rotary evaporation to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation than loading a concentrated liquid solution.

-

Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band.

4. Elution and Fraction Collection:

-

Begin eluting the column with the initial mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA).

-

If necessary, gradually increase the polarity of the mobile phase (a "gradient") to elute your compound. For example, move from 95:5 to 90:10 to 80:20 Hexanes:EtOAc (always containing 1% TEA).

-

Collect fractions and monitor them by TLC. Stain the TLC plates with a potassium permanganate (KMnO₄) stain, which is highly effective for visualizing amines.

5. Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent and TEA using a rotary evaporator. It may be necessary to co-evaporate with a solvent like methanol a few times to fully remove residual TEA.

-

Dry the resulting solid under high vacuum to obtain the final, purified product.

Data Summary Table

| Solvent System (Hexanes:EtOAc + 1% TEA) | Target Rf | Comments |

| 90:10 | ~0.4 | Good for initial elution of non-polar impurities. |

| 80:20 | ~0.25 | Likely elution range for the desired product. |

| 70:30 | ~0.1 | Use to elute the product if it has a lower Rf. |

Visual Workflows

Purification & Analysis Workflow

Caption: General workflow for purification and analysis.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common issues.

References

- BenchChem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.

- O-Phenylenediamine - Material Safety Data Sheet (MSDS). (n.d.).

- MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography.

- Loba Chemie. (2015). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS.

- AK Scientific, Inc. (n.d.). o-Phenylenediamine.

- WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (2022).

- o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure.

- o-PHENYLENEDIAMINE. (n.d.).

- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.

- US3345413A - Process for purifying a phenylenediamine. (1967).

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- Recrystallization and Crystallization. (n.d.).

- CN101462966A - Purification method for exquisite o-phenylenediamine. (2009).

- Recrystallization. (n.d.).

- ChemTalk. (n.d.). Lab Procedure: Recrystallization.

- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.

- Chemistry LibreTexts. (2023). Recrystallization.

- Baron, A. (2013).

- Amine column degradation. (2009).

- Flash column of very polar amine without access to reverse phase silica?. (2017). Reddit.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.

- Reductive amin

- Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.

- Chromotography with free amines?. (2022). Reddit.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. manavchem.com [manavchem.com]

- 3. Recrystallization [sites.pitt.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotage.com [biotage.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. reddit.com [reddit.com]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. Amine column degradation - Chromatography Forum [chromforum.org]

- 10. reddit.com [reddit.com]

- 11. Purification [chem.rochester.edu]

- 12. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. lobachemie.com [lobachemie.com]

- 19. aksci.com [aksci.com]

Technical Support Center: Preventing Oxidation of N-Substituted Benzene-1,2-diamines

Welcome to the technical support center for handling N-substituted benzene-1,2-diamines. These versatile building blocks are crucial in the development of pharmaceuticals, dyes, and polymers. However, their electron-rich nature makes them highly susceptible to aerobic oxidation, a common challenge that can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of your materials and the success of your research.

Frequently Asked Questions (FAQs)

Q1: My N-substituted benzene-1,2-diamine has turned dark brown/black upon storage. What happened?

A1: This discoloration is a classic sign of oxidation. The two adjacent amino groups on the benzene ring are highly susceptible to oxidation by atmospheric oxygen.[1] This process leads to the formation of highly colored, conjugated species, primarily quinone-diimines and subsequently more complex polymeric structures.[2][3][4] Even trace amounts of light or metal impurities can catalyze this degradation.

Q2: What are the primary colored byproducts I'm seeing?

A2: The initial oxidation product is typically a quinone-diimine derivative. These molecules are highly reactive and can undergo further reactions, including self-polymerization or reaction with the parent diamine, to form complex, deeply colored mixtures. In many cases, the final colored product is a derivative of 2,3-diaminophenazine, which is a strongly fluorescent and colored compound.[2][4]

Q3: Can I still use my discolored starting material for my reaction?

A3: It is strongly discouraged. Using oxidized starting material can lead to significantly lower yields, the formation of complex impurity profiles, and difficulty in product purification. The oxidized species can potentially interfere with your reaction mechanism or poison sensitive catalysts. It is always best to purify the diamine before use or to start with fresh, properly stored material.

Q4: What are the general best practices for storing these sensitive compounds?

A4: To minimize oxidation, N-substituted benzene-1,2-diamines should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect from both air and light.[5] Storing in a freezer or refrigerator can slow down the degradation process, but the primary concern is preventing exposure to oxygen.

Troubleshooting Guide: Experimental Scenarios

Scenario 1: Starting Material is Discolored Before Use

You open a new bottle of an N-substituted benzene-1,2-diamine, or retrieve an old one from the shelf, and find the contents have darkened significantly.

Root Cause Analysis:

The primary cause is prolonged or repeated exposure to atmospheric oxygen during storage. The packaging may have been inadequate, or the container might have been opened multiple times in the open air.

Solutions & Protocols:

-

Purification is necessary. Do not proceed with the discolored material.

-

Recrystallization: For solid diamines, recrystallization is often effective. A common procedure involves dissolving the crude material in a minimal amount of hot water or an appropriate organic solvent, often with the addition of a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) to reduce the colored impurities back to the diamine.[6][7][8]

-

Activated Carbon Treatment: Adding activated charcoal to the hot solution during recrystallization can help adsorb colored polymeric impurities.[6][7]

-

Distillation: For liquid diamines or low-melting solids, vacuum distillation under an inert atmosphere can be an effective purification method.[8] However, care must be taken as excessive heat can also cause decomposition.[8]

-

Preparation: In a flask, add the discolored diamine to a suitable solvent (e.g., water, ethanol/water).

-

Reduction of Impurities: Add a small amount (1-2% by weight) of sodium hydrosulfite to the mixture.[6][8]

-

Dissolution: Heat the mixture while stirring until the solid completely dissolves.

-

Decolorization: Add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

-

Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

-

Storage: Immediately transfer the purified, dry product to a sealed container under an inert atmosphere.

dot graph TD { A[Discolored Diamine] -->|Dissolve in hot solvent| B(Solution with colored impurities); B -->|Add Sodium Hydrosulfite| C(Reduction of impurities); C -->|Add Activated Carbon| D(Adsorption of impurities); D -->|Hot Filtration| E(Clear, hot filtrate); E -->|Cool slowly| F(Crystallization); F -->|Vacuum Filtration & Drying| G(Purified Diamine Crystals); }

Caption: Workflow for the purification of an oxidized diamine.

Scenario 2: Reaction Mixture Darkens Immediately Upon Reagent Addition

You are setting up a reaction (e.g., a benzimidazole synthesis[9][10][11]) and the solution turns dark as soon as you add the N-substituted benzene-1,2-diamine, even if the starting material looked clean.

Root Cause Analysis:

This indicates rapid oxidation occurring within the reaction flask. The likely culprits are:

-

Dissolved Oxygen in Solvents: Solvents that have not been deoxygenated contain significant amounts of dissolved O2.

-

Atmospheric Exposure: The reaction is being performed open to the air, allowing continuous oxygen ingress.

-

Trace Metal Catalysis: Trace metal impurities in other reagents or from glassware can catalyze the oxidation process.[3]

Solutions & Protocols:

-

Employ Air-Free Techniques: The use of a Schlenk line or a glovebox is essential for handling these sensitive reagents.[5][12][13] These techniques allow for the manipulation of compounds in an inert atmosphere, typically nitrogen or argon.

-

Degas Your Solvents: Solvents must be thoroughly degassed before use. Common methods include:

-

Freeze-Pump-Thaw: This is a highly effective method involving freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.[12]

-

Sparging: Bubbling an inert gas (N2 or Ar) through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen.

-

-

Use High-Purity Reagents: Ensure all other reagents are of high purity and free from potential oxidizing contaminants.

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 140°C for 4 hours) to remove adsorbed water.[14][15] Assemble the apparatus (e.g., a three-neck flask with condenser and dropping funnel) while still hot and immediately place it under an inert atmosphere.

-

Purge and Refill: Connect the assembled glassware to the Schlenk line. Evacuate the flask using the vacuum manifold and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all air is removed.[12]

-

Reagent Addition (Solids): Add the solid N-substituted benzene-1,2-diamine under a positive flow of inert gas (counterflow addition).[12]

-

Solvent Addition (Liquids): Add the degassed solvent via a cannula or a gas-tight syringe through a rubber septum.[14]

-

Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, vented through a bubbler, to prevent any air from entering the system.[14][15]

dot graph TD { subgraph "Preparation" A[Dry Glassware in Oven] --> B{Assemble Hot}; end subgraph "Inerting" B --> C(Connect to Schlenk Line); C --> D{Evacuate (Vacuum)}; D --> E{Backfill (Inert Gas)}; E --> D; E --> F[Repeat 3x]; end subgraph "Reaction Setup" F --> G(Add Solids via Counterflow); G --> H(Add Degassed Solvents via Cannula); H --> I(Maintain Positive Pressure via Bubbler); end }

Caption: Workflow for setting up an air-sensitive reaction.

Scenario 3: Low Yield and Dark Byproducts Despite Precautions

You have taken measures to exclude air, but your reaction still results in a low yield of the desired product accompanied by significant amounts of colored impurities.

Root Cause Analysis:

Even with careful technique, trace amounts of oxygen can be problematic, or the reaction conditions themselves might promote oxidation.

-

Oxidative Reaction Conditions: Some synthetic procedures, particularly those aiming for oxidative cyclization (e.g., aldehyde to benzimidazole), intentionally or unintentionally create an oxidative environment.[10][16]

-

High Temperatures: Elevated reaction temperatures can accelerate the rate of oxidation.[6]

-

Incompatible Additives/Catalysts: Certain Lewis acids or other additives may inadvertently promote oxidation.

Solutions & Protocols:

-

In-situ Antioxidants: Consider adding a small quantity of a compatible antioxidant or reducing agent to the reaction mixture to "scavenge" any residual oxidants. The choice depends on compatibility with your reaction chemistry.

| Antioxidant/Reducing Agent | Mechanism of Action / Use Case | Typical Concentration | Reference |

| Sodium Hydrosulfite (Dithionite) | Potent reducing agent. Excellent for workup and purification stages to reduce colored byproducts. | 1-5 mol% or by weight during workup | [6],[8] |

| Butylated Hydroxytoluene (BHT) | Radical scavenger. Can be added to the reaction mixture if radical oxidation is suspected. | 0.1-1 mol% | [17] |

| Ascorbic Acid (Vitamin C) | Hydrogen atom transfer (HAT) agent. A "green" antioxidant option, suitable for aqueous or polar protic systems. | 1-5 mol% | [18] |

| Thiourea | Can act as a stabilizer for aromatic amines. | Small catalytic amount | [19] |

-

Temperature Optimization: Evaluate if the reaction can be performed at a lower temperature to minimize the rate of the competing oxidation side reaction.

-

Reagent Purity Check: Re-verify the purity of all reagents. An older bottle of an aldehyde, for instance, may contain peroxide impurities that can act as oxidants.

Summary of Preventative Strategies

| Strategy | Area of Application | Rationale |

| Inert Atmosphere Storage | Long-term & Short-term Storage | Prevents contact with atmospheric oxygen, the primary oxidant.[5] |

| Use of Air-Free Techniques | Reaction Setup & Execution | Excludes oxygen from the reaction vessel during synthesis.[12][13] |

| Solvent Degassing | Reaction Setup | Removes dissolved oxygen from the reaction medium. |

| Purification Before Use | Material Preparation | Removes existing oxidation products that can inhibit reactions.[7] |

| Addition of Antioxidants | Reaction or Workup | Chemically scavenges residual oxidants or inhibits radical chains.[6][20] |

| Low-Temperature Conditions | Reaction Execution | Reduces the kinetic rate of the oxidation side-reaction.[6] |

References

-

Air-free technique. Wikipedia. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

-

Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Amsterdam. [Link]

- Stabilization of aromatic amines.

-

Antioxidant Compounds and Their Antioxidant Mechanism. Scilit. [Link]

-

Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Royal Society of Chemistry. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Theoretical Study of Strong Basicity in Aromatic Diamines. ACS Publications. [Link]

-